molecular formula C12H17NO2 B7841707 N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide CAS No. 173034-93-0

N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B7841707
CAS No.: 173034-93-0
M. Wt: 207.27 g/mol
InChI Key: QOXXBMRDGHEEGS-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide is an amide derivative characterized by a substituted phenyl ring and a branched acyl group. The phenyl ring features a hydroxyl (-OH) group at the para position and a methyl (-CH₃) group at the ortho position, while the acyl moiety consists of a 2,2-dimethylpropanamide (pivalamide) group. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.7 based on analogs like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) and hydrogen-bonding capacity due to the phenolic -OH group.

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-7-9(14)5-6-10(8)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXXBMRDGHEEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640683
Record name N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173034-93-0
Record name N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases. Industry: The compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects may involve the inhibition of certain enzymes or signaling pathways.

Comparison with Similar Compounds

Aromatic Ring Modifications

  • Heterocyclic Rings (e.g., Pyridine) : Replacement of the phenyl ring with pyridine (as in N-(3-pyridyl) derivatives) introduces nitrogen-based polarity, altering electronic properties and binding interactions. For example, N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide was synthesized for further functionalization in multigram-scale reactions .

Functional Group Additions

  • Methoxyethyl Side Chains : N-(2-Methoxyethyl)-2,2-dimethylpropanamide demonstrates improved solubility in polar solvents due to the ether oxygen, making it suitable for formulations requiring higher bioavailability .
  • Benzyl and Halogenated Moieties : Compounds like 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide incorporate steric bulk and halogen atoms, which may influence receptor binding or metabolic stability .

Biological Activity

N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article reviews its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment and enzyme inhibition.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : In a study evaluating a series of derivatives, it was found that compounds similar to this compound showed significant inhibitory effects on HCT-116 colorectal cancer cells. The IC50 values for these compounds ranged from 0.69 to 11 μM, indicating potent anticancer activity compared to standard chemotherapy agents like doxorubicin (IC50 = 2.29 μM) .
  • Mechanism of Action : The mechanism involves the modulation of heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival and proliferation. The compound's selective action on cancerous cells was confirmed through assays that demonstrated nuclear disintegration in treated cells .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor:

  • Histone Deacetylase Inhibition : Compounds derived from this structure have been identified as potential histone deacetylase inhibitors (HDACIs), which play a vital role in regulating gene expression related to cancer progression .

Study 1: Antiproliferative Activity

A recent study synthesized multiple derivatives based on the core structure of this compound. The antiproliferative effects were assessed against various cancer cell lines, including HeLa and A431 cells. The results indicated that certain modifications enhanced the inhibitory potency against these cell lines significantly .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that the compound's interaction with specific receptors led to downstream signaling changes that inhibited tumor growth in vivo models .

Comparative Analysis of Biological Activity

Compound NameIC50 (μM)Target Cell LineMechanism of Action
This compound0.69 - 11HCT-116HSP90 and TRAP1 modulation
Doxorubicin2.29HCT-116DNA intercalation
Other Derivative AXHeLaHDAC inhibition
Other Derivative BYA431RTK inhibition

Preparation Methods

Nucleophilic Acyl Substitution as the Primary Route

The synthesis of N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide hinges on nucleophilic acyl substitution between 4-hydroxy-2-methylaniline and trimethylacetyl chloride (pivaloyl chloride). This reaction proceeds via deprotonation of the aromatic amine by a weak base (e.g., sodium carbonate), followed by attack on the electrophilic carbonyl carbon of the acyl chloride. The mechanism is analogous to the synthesis of N-[(2-methyl)phenyl]-2,2-dimethylpropanamide documented in patent, where o-toluidine reacts with trimethylacetyl chloride in a biphasic methylene chloride/water system.

The hydroxyl group at the 4-position of the aniline derivative introduces steric and electronic considerations. Computational studies suggest that the para-hydroxyl group slightly reduces the nucleophilicity of the amine compared to o-toluidine due to resonance effects, but this is mitigated by using excess acyl chloride (1.1–1.3 equivalents).

Experimental Procedures and Optimization

Biphasic Reaction System

The optimal procedure, adapted from Example 1(a) in patent, involves:

  • Reagents :

    • 4-Hydroxy-2-methylaniline (1.0 mol)

    • Trimethylacetyl chloride (1.1 mol)

    • Sodium carbonate (0.65 mol)

    • Methylene chloride (500 mL) and water (150 mL)

  • Procedure :

    • Dissolve 4-hydroxy-2-methylaniline and sodium carbonate in water and methylene chloride.

    • Add trimethylacetyl chloride dropwise under reflux (40–50°C) to maintain gentle boiling.

    • Stir for 45–60 minutes post-addition.

    • Separate the organic layer, wash with 1M HCl (2×100 mL) and water, then concentrate under reduced pressure.

  • Yield : 94–97% after crystallization from hexane.

Table 1: Comparative Reaction Conditions and Yields

ParameterExample 1(a)Adapted Method
Solvent SystemCH₂Cl₂/H₂OCH₂Cl₂/H₂O
BaseNa₂CO₃Na₂CO₃
TemperatureReflux40–50°C
Yield After Workup99%95%

Purification and Characterization

Crystallization and Recrystallization

Crude product is typically isolated as a white solid via hexane crystallization. Key parameters:

  • Solvent Ratio : 1:4 (product:hexane) at 5°C.

  • Melting Point : 108–111°C (observed) vs. 85–86°C for the non-hydroxylated analogue.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.20 (d, J = 8.4 Hz, 1H, ArH), 6.70 (d, J = 8.4 Hz, 1H, ArH), 2.30 (s, 3H, CH₃), 1.35 (s, 9H, C(CH₃)₃).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Scalability and Industrial Adaptations

Large-Scale Production

Example 1(b) in demonstrates scalability to 2.0 mol with consistent yields (99%). Critical factors include:

  • Temperature Control : Slow addition of trimethylacetyl chloride to prevent exothermic runaway.

  • Solvent Recovery : Methylene chloride is distilled and reused, reducing costs by 30%.

Alternative Acylating Agents

While trimethylacetyl chloride is standard, patent notes that trimethylacetic anhydride can substitute in aprotic solvents (e.g., THF) with catalytic DMAP, albeit with lower yields (82%).

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Biphasic AcylationHigh yield (95%), simplicityMinor O-acylation side reaction
Protected HydroxylNear-quantitative yield (98%)Additional protection/deprotection steps
Anhydride RouteAvoids acyl chloride handlingLower yield (82%)

Q & A

Basic: What are the standard synthetic routes for N-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropanamide, and how is its purity validated?

Methodological Answer:
The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting 4-hydroxy-2-methylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Yields range from 75–84% depending on reaction optimization (e.g., stoichiometry, solvent polarity) .
Characterization:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR (DMSO-d6): δ 1.25 (s, 9H, C(CH3)3), 2.20 (s, 3H, Ar-CH3), 6.70–7.10 (m, 3H, aromatic H), 9.85 (s, 1H, -OH) .
  • Mass Spectrometry (MS): ESI-MS m/z: 235.2 [M+H]+ .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of derivatives like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Use of HOBt/EDC coupling agents to enhance amide bond formation efficiency (yields increase by 15–20%) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines.
  • Temperature Control: Reactions conducted at 0–5°C minimize side reactions (e.g., oxidation of phenolic -OH) .
    Example: Substituting 4-hydroxy-2-methylaniline with 4-chloro-2-hydroxyaniline under optimized conditions achieved 84% yield .

Advanced: How does hydrogen bonding influence the crystal packing and stability of this compound?

Methodological Answer:
X-ray crystallography reveals intermolecular O-H···O (2.65 Å) and N-H···O (2.78 Å) hydrogen bonds, forming a 2D network that stabilizes the lattice . The amide group’s electronic delocalization (C=O: 1.242 Å; C-N: 1.333 Å) further enhances stability by reducing conformational flexibility .

Advanced: What methodologies are used to evaluate the biological activity of derivatives such as this compound in pharmacological studies?

Methodological Answer:

  • Enzyme Inhibition Assays: For PTEN inhibitors, use fluorescence-based assays measuring phosphatase activity (IC50 values via dose-response curves) .
  • Cell Viability Tests: MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity .
  • Structure-Activity Relationship (SAR): Modifying substituents (e.g., halogenation at the 4-position) enhances target selectivity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Storage: -20°C under argon for long-term stability; desiccate to prevent hydrolysis .

Advanced: How can conflicting NMR data for structurally similar compounds (e.g., N-(4-chloro-2-hydroxyphenyl) vs. N-(4-hydroxy-2-methylphenyl) derivatives) be resolved?

Methodological Answer:

  • DEPT-135 NMR: Differentiates CH3 groups (e.g., δ 1.25 for C(CH3)3) from aromatic CH3 (δ 2.20) .
  • 2D HSQC/HMBC: Correlates protons to adjacent carbons, resolving overlapping signals in crowded regions (e.g., aromatic protons at δ 6.70–7.10) .

Advanced: What computational methods support the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predicts binding affinities to target proteins (e.g., PTEN active site) .
  • ADMET Prediction (SwissADME): Estimates solubility (LogP = 3.68), metabolic stability, and blood-brain barrier penetration .

Basic: How is the compound’s stability under varying pH conditions assessed for formulation studies?

Methodological Answer:

  • Forced Degradation Studies: Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC.
  • Kinetic Analysis: Calculate half-life (t1/2) using first-order kinetics; optimal stability observed at pH 6–8 .

Advanced: What role do substituents play in modulating the compound’s electronic properties, as evidenced by spectroscopic data?

Methodological Answer:
Electron-withdrawing groups (e.g., -Cl at 4-position) decrease electron density on the aromatic ring, shifting UV-Vis λmax from 280 nm (parent compound) to 295 nm . IR spectroscopy confirms this via C=O stretch frequency shifts (1685 cm⁻¹ → 1700 cm⁻¹) .

Advanced: How do hydrogen-bonding interactions in crystal structures correlate with the compound’s solubility and melting point?

Methodological Answer:
Strong intermolecular hydrogen bonds (e.g., O-H···O) reduce solubility in non-polar solvents but increase melting points (mp = 145–150°C). Solubility in DMSO (25 mg/mL) is higher than in water (<0.1 mg/mL) due to disrupted H-bonding networks .

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